(1S-cis)-Cyhalothric Acid (1S-cis)-Cyhalothric Acid
Brand Name: Vulcanchem
CAS No.: 122406-91-1
VCID: VC0106158
InChI:
SMILES:
Molecular Formula: C₉H₁₀ClF₃O₂
Molecular Weight: 242.62

(1S-cis)-Cyhalothric Acid

CAS No.: 122406-91-1

Cat. No.: VC0106158

Molecular Formula: C₉H₁₀ClF₃O₂

Molecular Weight: 242.62

* For research use only. Not for human or veterinary use.

(1S-cis)-Cyhalothric Acid - 122406-91-1

Specification

CAS No. 122406-91-1
Molecular Formula C₉H₁₀ClF₃O₂
Molecular Weight 242.62

Introduction

Chemical Identity and Structural Characteristics

(1S-cis)-Cyhalothric acid (CAS 122406-91-1) is a synthetic pyrethroid derivative characterized by its distinct stereochemistry and functional groups. Its molecular formula C₉H₁₀ClF₃O₂ and molecular weight of 242.62 g/mol position it within the broader class of cyclopropanecarboxylic acid insecticides. The compound’s structure includes:

  • A cyclopropane ring substituted with a 2,2-dimethyl group.

  • A chloro-trifluoropropene side chain attached to the cyclopropane.

  • A carboxylic acid moiety critical for its biochemical interactions .

The (1S-cis) designation specifies the stereochemical configuration at the cyclopropane ring and the orientation of substituents relative to the propene chain. This enantiomer is distinct from its (1R-cis) counterpart (CAS 76023-99-9), which differs in biological activity and environmental persistence .

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₁₀ClF₃O₂
Molecular Weight242.62 g/mol
Density1.5 ± 0.1 g/cm³
Melting Point107–109°C
Boiling Point271.6 ± 40.0°C at 760 mmHg
Flash Point118.1 ± 27.3°C
Vapor Pressure0.0 ± 1.2 mmHg at 25°C
LogP2.44
Water Solubility0.12 mg/L (pH 7)

The compound’s low water solubility and high lipophilicity (LogP 2.44) suggest a propensity for bioaccumulation in organic-rich environments .

Synthesis and Stereochemical Resolution

(1S-cis)-Cyhalothric acid is typically synthesized via multistep routes involving:

  • Cyclopropanation: Formation of the cyclopropane core through reactions such as Simmons-Smith cyclopropanation or alkene additions.

  • Chiral Resolution: Separation of enantiomers using chiral amines (e.g., (S)-α-methylbenzylamine) or enzymatic methods to isolate the biologically active (1S)-isomer .

Key challenges include optimizing enantiomeric excess (ee) and minimizing racemization during synthesis. Industrial-scale production often employs diastereomeric salt crystallization to achieve >98% ee for the (1S)-enantiomer .

Mechanism of Action and Biochemical Interactions

Target Pathways

Like other pyrethroids, (1S-cis)-Cyhalothric acid disrupts voltage-gated sodium channels (VGSCs) in insect nervous systems. Binding to VGSCs prolongs sodium ion influx, causing:

  • Repetitive neuronal firing.

  • Paralysis and death of target pests .

Selectivity and Toxicity

OrganismToxicity EndpointValueSource
RatsOral LD₅₀>500–<1,000 mg/kg
Aquatic InvertebratesEC₅₀ (48h)55 mg/L
AlgaeEC₅₀ (72h)6.2 mg/L
FishLC₅₀ (96h)>200 mg/L

The compound exhibits low mammalian toxicity but poses significant risks to aquatic ecosystems due to its persistence and bioaccumulation potential .

Environmental Fate and Ecotoxicology

Degradation Pathways

In aerobic soils, (1S-cis)-Cyhalothric acid undergoes:

  • Microbial hydrolysis of ester bonds (if present in parent compounds).

  • Photodegradation under UV light, though persistence in water is notable due to low solubility .

Ecotoxicological Profile

ParameterClassificationHazard StatementSource
Aquatic Acute ToxicityCategory 2 (H401)Toxic to aquatic life
Aquatic Chronic ToxicityCategory 2 (H411)Long-lasting harmful effects
Water Hazard ClassClass 3Extremely hazardous to water

The compound’s high partition coefficient (LogP 2.44) and low water solubility enhance its affinity for organic matter in sediments and aquatic organisms, raising concerns about bioaccumulation .

Hazard TypeGHS ClassificationPictogramSignal Word
Acute ToxicityCategory 4 (H302)Skull and crossbonesWarning
Skin IrritationCategory 2 (H315)CorrosionWarning
Respiratory IrritationSTOT SE 3 (H335)Gas cloudWarning

Research Gaps and Future Directions

  • Enantiomer-Specific Data: Most studies focus on the (1R-cis) isomer or racemic mixtures. Dedicated research on (1S-cis)’s pharmacokinetics and ecotoxicity is needed.

  • Metabolism: Limited information exists on human or animal metabolic pathways for this enantiomer.

  • Environmental Monitoring: Improved analytical methods (e.g., LC-MS/MS) are required to detect trace levels in water and soil .

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